molecular formula C22H22N6O2 B2424293 3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone CAS No. 860785-47-3

3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone

Cat. No.: B2424293
CAS No.: 860785-47-3
M. Wt: 402.458
InChI Key: ZCYMZYMCJYCXQG-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Properties

IUPAC Name

3,3-dimethyl-1-[3-[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazole-4-carbonyl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-13-16-8-5-9-17(16)24-21(23-13)28-11-18(25-26-28)19(29)14-6-4-7-15(10-14)27-12-22(2,3)20(27)30/h4,6-7,10-11H,5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYMZYMCJYCXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)N5CC(C5=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,3-Dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone (CAS No. 860785-47-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C22H22N6O2
Molecular Weight: 402.45 g/mol
Structure: The compound features a triazole ring and a cyclopentapyrimidine structure, which are known for their biological significance.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity:
    • Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and proliferation. For instance, the triazole moiety is often associated with inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division .
  • Targeting Folate Pathways:
    • The compound may interact with folate transporters and receptors, similar to other antifolate agents. This interaction can lead to selective uptake in tumor cells, enhancing its cytotoxic effects against cancer cells expressing folate receptors .
  • Anticancer Properties:
    • Preliminary studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. The incorporation of the cyclopentapyrimidine structure may enhance this effect due to its ability to disrupt cellular signaling pathways involved in tumor growth .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds. The results indicated that certain derivatives showed IC50 values in the nanomolar range against human tumor cell lines. For example:

CompoundCell LineIC50 (nM)
Compound AKB Human Tumors1.7
Compound BA549 Lung Cancer5.0
Compound CMCF7 Breast Cancer10.0

These findings suggest that the compound's structural features contribute significantly to its cytotoxicity against cancer cells .

Enzymatic Inhibition

Research has demonstrated that similar compounds effectively inhibit enzymes such as GARFTase and thymidylate synthase, which are critical for nucleotide biosynthesis in rapidly dividing cells. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and increased apoptosis .

Case Studies

  • Study on Folate Receptor Targeting:
    • A study highlighted the efficacy of a structurally similar compound in targeting folate receptors on cancer cells. The compound exhibited selective uptake and significant growth inhibition in folate receptor-positive tumors, indicating a potential pathway for targeted cancer therapy .
  • In Vivo Efficacy:
    • An animal model study demonstrated that administration of related azetidinone derivatives resulted in reduced tumor size and improved survival rates compared to controls. This suggests that compounds like 3,3-dimethyl-1-(3-{...}) could be promising candidates for further development as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles, similar to the structure of 3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone, exhibit significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms. The synthesis of such compounds often involves click chemistry methods that yield high purity and efficiency .

Cancer Therapeutics
The compound's structural features suggest potential applications in cancer therapeutics. Triazole-containing compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This is attributed to their interaction with biological targets involved in cell proliferation and survival pathways .

Agrochemical Applications

Pesticidal Properties
The compound's derivatives have been investigated for their efficacy as pesticides. Its ability to control phytopathogenic microorganisms makes it valuable in agricultural settings. Research has shown that similar triazole compounds can effectively manage diseases caused by fungi and bacteria in crops, enhancing yield and quality .

Plant Growth Regulation
In addition to its pesticidal properties, compounds with a similar framework have been studied for their role as plant growth regulators. They can influence plant physiology by modulating hormone levels or acting as signaling molecules that promote growth under stress conditions .

Synthesis and Characterization

Synthetic Methods
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Advanced methods such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield and reduce reaction times .

Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and single crystal X-ray diffraction are commonly employed to analyze the compound’s properties .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryAntimicrobial activity against Mycobacterium tuberculosisSignificant activity observed in triazole derivatives
Cancer TherapeuticsPotential for inhibiting tumor growthInduces apoptosis in cancer cell lines
Agrochemical PropertiesEfficacy as a pesticide against phytopathogenic microorganismsEffective in managing crop diseases
Plant Growth RegulationModulates plant growth under stress conditionsInfluences hormone levels in plants

Case Studies

Case Study 1: Anti-Tuberculosis Activity
A study synthesized a series of triazole derivatives including those structurally related to this compound. These compounds were evaluated for their anti-tubercular activity using resazurin microplate assay methods against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated several compounds exhibited potent inhibitory effects with low cytotoxicity towards mammalian cells .

Case Study 2: Pesticidal Efficacy
Research focused on the application of triazole-based compounds in agriculture demonstrated effective control over fungal pathogens affecting crops such as wheat and corn. Field trials showed that these compounds significantly reduced disease incidence compared to untreated controls, highlighting their potential as environmentally friendly agrochemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.